molecular formula C21H21N7 B5775176 1-benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

1-benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B5775176
M. Wt: 371.4 g/mol
InChI Key: MRYXFOXYTNRDJU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly due to its ability to inhibit certain enzymes and receptors involved in various biological processes .

Preparation Methods

The synthesis of 1-benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of pyrazole derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl2) and solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine involves its binding to specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of tumor cell proliferation . The molecular pathways involved include the disruption of cyclin-CDK complexes, which are crucial for cell cycle progression.

Comparison with Similar Compounds

1-Benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features that allow for selective inhibition of CDK2, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

1-benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7/c1-2-6-17(7-3-1)15-28-21-18(14-25-28)20(23-16-24-21)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYXFOXYTNRDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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